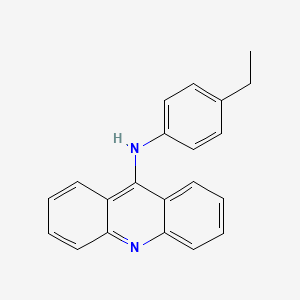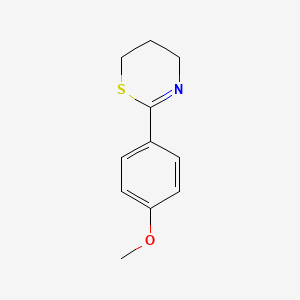![molecular formula C13H21NO3 B14445875 2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) CAS No. 73589-96-5](/img/structure/B14445875.png)
2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is a chemical compound with a complex structure that includes both benzyloxy and ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) typically involves the reaction of benzyloxyethanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyacetaldehyde, while reduction could produce benzyloxyethanol.
Aplicaciones Científicas De Investigación
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((2-((2-Hydroxyethyl)amino)ethyl)azanediyl)bis(ethan-1-ol): This compound shares structural similarities but differs in the presence of hydroxyethyl groups.
Benzyloxyethanol: A simpler compound that lacks the azanediyl and ethan-1-ol groups.
Uniqueness
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of benzyloxy and ethan-1-ol groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
73589-96-5 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(2-phenylmethoxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO3/c15-9-6-14(7-10-16)8-11-17-12-13-4-2-1-3-5-13/h1-5,15-16H,6-12H2 |
Clave InChI |
RYEVQXKQKDIJAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



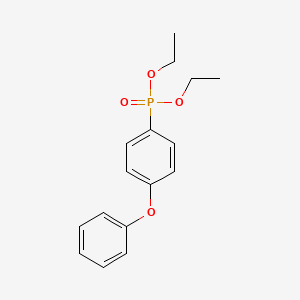
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

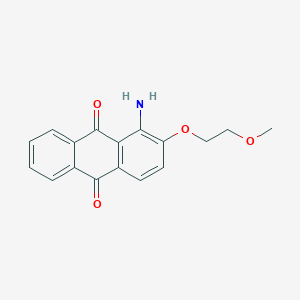
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
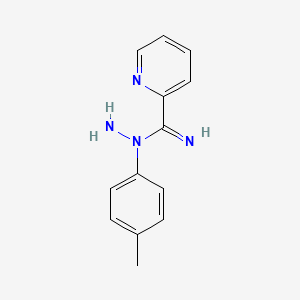
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)


